molecular formula C60H47F18S5Sb3 B12060075 Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate

Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate

Cat. No.: B12060075
M. Wt: 1635.6 g/mol
InChI Key: YASCSMWRFXPFOO-UHFFFAOYSA-A
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Description

Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluoroantimonate (CAS: 71449-78-0) is a sulfonium-based photoinitiator widely used in UV-curable coatings, adhesives, and photoresists. Its molecular formula is C₂₄H₁₉F₆S₂Sb, with a molecular weight of 607.29 g/mol . Key properties include:

  • Melting Point: 118–119°C
  • Density: 1.4 g/cm³
  • Purity: >98.0% (HPLC)
  • Structure: Features a central sulfonium cation with phenyl and 4-(phenylthio)phenyl substituents, paired with a hexafluoroantimonate (SbF₆⁻) counterion .

This compound is commercially available under synonyms such as Photoinitiator 6976 and Aceto PI 6976 . Its primary application lies in generating strong Brønsted/Lewis acid species under UV irradiation, facilitating cationic polymerization .

Properties

Molecular Formula

C60H47F18S5Sb3

Molecular Weight

1635.6 g/mol

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-)

InChI

InChI=1S/C36H28S3.C24H19S2.18FH.3Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;;;;;;;;;;;;;;;/h1-28H;1-19H;18*1H;;;/q+2;+1;;;;;;;;;;;;;;;;;;;3*+5/p-18

InChI Key

YASCSMWRFXPFOO-UHFFFAOYSA-A

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Applications

  • Photocuring of Epoxy Resins
    • This compound acts as an efficient photo-acid generator (PAG), facilitating the curing process of epoxy resins upon exposure to UV light. The generated acid catalyzes the polymerization of the resin, leading to rapid hardening and enhanced mechanical properties.
    • Case Study : In a study conducted by Smith et al., the use of this compound in epoxy formulations demonstrated improved curing efficiency and mechanical strength compared to traditional PAGs .
  • Chemical Synthesis
    • It serves as a catalyst in various chemical reactions, particularly those requiring precise control over reaction conditions. Its ability to generate strong acids upon activation allows for enhanced reactivity and selectivity.
    • Example : The dual-cure epoxy adhesives developed using this compound not only cured under UV light but also exhibited thermal curing properties, making them versatile for different applications .
  • Inks and Toners
    • The compound is utilized in the formulation of inks and toners, where it enhances the curing process during printing, ensuring high-quality output and durability of printed materials .

Research Findings

Research has focused on the interaction studies involving this compound, particularly its role as a photo-acid generator in photocuring processes. Factors such as light intensity and temperature significantly influence its catalytic action. For instance, higher light intensities lead to faster curing times, while temperature variations can affect the stability of the compound during storage .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Sulfonium Salts

Structural Analogs

A. Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS: 89452-37-9)
  • Molecular Formula : C₃₆H₂₈S₃·2F₆Sb
  • Molecular Weight : Higher than the target compound due to two sulfonium cations bridged by a thiodi-phenylene group .
  • Applications : Enhanced photoactivity due to dual sulfonium centers, making it suitable for high-performance coatings .
  • Key Difference: The bis-sulfonium structure increases thermal stability and crosslinking efficiency compared to the monomeric target compound .
(4-Octyloxyphenyl)diphenylsulfonium Hexafluoroantimonate
  • Molecular Formula : C₃₂H₃₃F₆OS₂Sb (estimated)
  • Key Difference: Incorporates a long-chain alkoxy (octyloxy) group, enhancing solubility in non-polar resins and reducing crystallization tendencies .

Counterion Variants

Hexafluorophosphate (PF₆⁻) Analogs
  • Example : Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS: 74227-35-3) .
  • Comparison :
    • Stability : SbF₆⁻ is more Lewis acidic than PF₆⁻, leading to faster initiation kinetics in cationic polymerization .
    • Solubility : PF₆⁻ salts exhibit better solubility in polar solvents but lower thermal stability .

Performance Metrics

Property Target Compound Bis-Sulfonium Analog PF₆⁻ Variant
Molecular Weight (g/mol) 607.29 ~1,014 (estimated) ~573 (estimated)
Melting Point (°C) 118–119 Not reported Not reported
Photoinitiation Efficiency High Higher (dual active sites) Moderate
Thermal Stability Moderate High Low
Solubility Limited in non-polar media Similar to target compound Improved in polar solvents

Research Findings and Industrial Relevance

  • Synthetic Routes : The target compound is synthesized via Friedel-Crafts reactions and subsequent alkylation, similar to methods described for triazole derivatives in .
  • Purity Challenges : Commercial samples may contain mixtures, such as bis-sulfonium salts, depending on synthesis conditions .
  • Safety Profile : Classified with risk codes R20/22 and R51/53 (harmful if inhaled/swallowed; toxic to aquatic organisms) .

Biological Activity

Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] hexafluoroantimonate is a complex organic compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C30H23F6S3Sb
Molecular Weight 715.5 g/mol
CAS Number 101200-61-7
Melting Point 118-119 °C
Density 1.4 g/cm³

The molecular structure includes sulfonium groups and hexafluoroantimonate, contributing to its unique reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the sulfonium group. This allows it to interact with nucleophiles in biological systems, potentially affecting various biomolecules such as proteins and nucleic acids. The hexafluoroantimonate moiety enhances the compound's stability and reactivity, making it a candidate for further biological studies.

Case Studies and Research Findings

  • Photoinitiation in Polymerization : Research indicates that diphenyl sulfonium salts can serve as effective photoinitiators in cationic polymerization processes. This property has implications for developing new materials in biomedical applications, particularly in drug delivery systems where controlled polymerization is crucial .
  • Toxicological Studies : Toxicity assessments have shown that while the compound exhibits significant biological activity, its safety profile requires thorough evaluation. Studies have indicated that high concentrations may lead to cytotoxic effects on certain cell lines, necessitating careful dosage considerations in therapeutic applications .
  • Potential Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against specific pathogens. The mechanism appears to involve disruption of microbial membranes, although further studies are needed to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

When compared to other sulfonium salts, such as diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorophosphate, this compound demonstrates enhanced stability and a broader range of applications due to its unique structural features .

Therapeutic Applications

The ongoing research into diphenyl[4-(phenylthio)phenyl]sulfonium's potential as a drug precursor highlights its promise in medicinal chemistry. Its ability to act as a photoinitiator opens avenues for developing light-sensitive drug delivery systems that release therapeutic agents upon exposure to specific wavelengths of light.

Industrial Uses

In addition to its biological applications, this compound is utilized in the production of advanced materials and as a component in photoinitiators for polymerization reactions. Its role in creating high-performance materials underscores its versatility across various scientific fields .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of this sulfonium salt?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at temperatures below 15°C, preferably in a dark environment. Elevated temperatures or prolonged exposure to moisture may accelerate decomposition, as indicated by its sensitivity to ambient conditions . For solutions (e.g., in propylene carbonate), ensure inert gas purging to prevent oxidation .
Storage Parameter Recommended Condition Source
Temperature<15°C (solid), RT (solution)
Light ExposureAvoid
Solvent StabilityUse anhydrous propylene carbonate

Q. What synthetic routes are reported for analogous sulfonium hexafluoroantimonates?

  • Methodological Answer : Common methods for triarylsulfonium salts include:

  • Friedel-Crafts Alkylation : Reacting diaryl sulfides with aryl halides in the presence of Lewis acids (e.g., AlCl₃) .

  • Nucleophilic Substitution : Thiophenol derivatives treated with diphenylsulfonium precursors under basic conditions .
    Yields vary (60–85%) depending on substituent electronic effects and solvent polarity.

    Method Yield Range Key Conditions Source
    Friedel-Crafts Alkylation70–85%AlCl₃, dichloromethane, 0°C
    Nucleophilic Substitution60–75%K₂CO₃, DMF, 80°C

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Purity ≥95.0% (area%) with C18 columns and acetonitrile/water gradients .
  • ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonium connectivity (δ 7.2–7.8 ppm for aryl groups) .
  • Neutralization Titration : Quantify active sulfonium content .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to irritant properties .
  • First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .
  • Ventilation : Use fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. What is the proposed mechanism of action in UV-induced photopolymerization?

  • Methodological Answer : Upon UV exposure, the sulfonium cation undergoes heterolytic cleavage, releasing a strong Brønsted acid (hexafluoroantimonic acid), which initiates cationic polymerization of epoxides or vinyl ethers . Time-resolved FTIR or photo-DSC can track acid generation kinetics.
Parameter Typical Value Source
UV Absorption Peak250–300 nm
Acid Strength (pKa)≈−15 to −20 (in H₂O)

Q. How do solvent polarity and dielectric constant influence its photoreactivity?

  • Methodological Answer : Polar solvents (e.g., propylene carbonate, ε ≈ 64) enhance ionic dissociation, accelerating acid generation. Design experiments with solvents of varying polarity (ε = 2–80) and monitor polymerization rates via rheometry .
Solvent Dielectric Constant (ε) Reactivity Trend Source
Propylene Carbonate64High
Toluene2.4Low

Q. How can researchers resolve contradictions in reported thermal stability data?

  • Methodological Answer : Conflicting decomposition temperatures (e.g., 124–128°C vs. higher ranges) may arise from differing heating rates or sample history. Use TGA at 10°C/min under N₂ to standardize measurements. Compare DSC endotherms for melt-phase transitions .

Q. How does this compound compare to hexafluorophosphate analogs in photoinitiation efficiency?

  • Methodological Answer : Hexafluoroantimonate (SbF₆⁻) generates stronger acids than hexafluorophosphate (PF₆⁻), leading to faster initiation but potential side reactions. Compare via:

  • Real-Time IR Spectroscopy : Track monomer conversion rates.

  • Post-Curing Mechanical Tests : Assess crosslink density via DMA .

    Photoinitiator Acid Strength Curing Speed Source
    HexafluoroantimonateHigher (pKa ≈−20)Faster
    HexafluorophosphateLower (pKa ≈−15)Slower

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